molecular formula C15H12N2O5 B2437122 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide CAS No. 866019-39-8

2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide

Cat. No.: B2437122
CAS No.: 866019-39-8
M. Wt: 300.27
InChI Key: VVVOKFABHXFABK-UHFFFAOYSA-N
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Description

2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide is a chemical compound with the molecular formula C15H12N2O5. It is known for its unique structure, which includes a benzamide group and a nitrophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-hydroxybenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction of the nitro group: 2-[2-(3-Aminophenyl)-2-oxoethoxy]benzamide.

    Reduction of the carbonyl group: 2-[2-(3-Nitrophenyl)-2-hydroxyethoxy]benzamide.

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenyl group may play a role in its biological activity by interacting with enzymes or receptors, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Nitrophenyl)-2-oxoethoxy]benzamide: Similar structure but with the nitro group in the para position.

    2-[2-(3-Aminophenyl)-2-oxoethoxy]benzamide: Reduction product of the nitro compound.

    2-[2-(3-Nitrophenyl)-2-hydroxyethoxy]benzamide: Reduction product of the carbonyl group.

Uniqueness

2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-[2-(3-nitrophenyl)-2-oxoethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c16-15(19)12-6-1-2-7-14(12)22-9-13(18)10-4-3-5-11(8-10)17(20)21/h1-8H,9H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOKFABHXFABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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